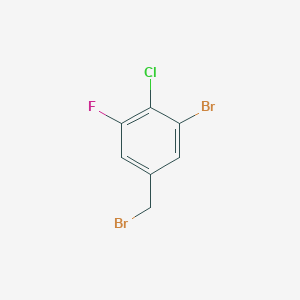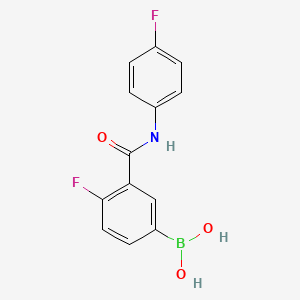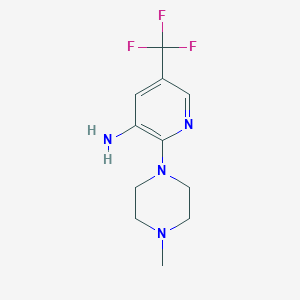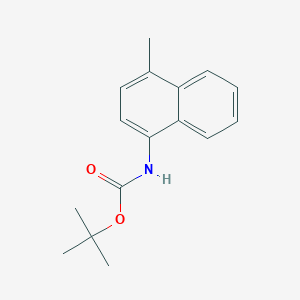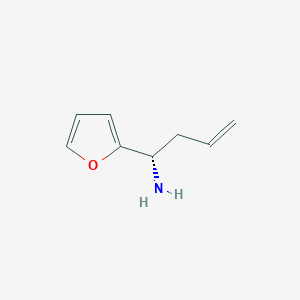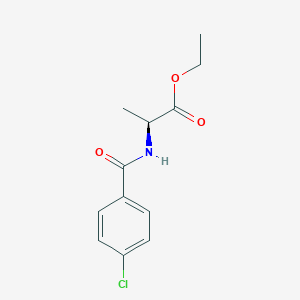![molecular formula C38H48NOPS B12849769 (R)-N-((R)-1-(3',5'-Di-tert-butyl-[1,1'-biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide](/img/structure/B12849769.png)
(R)-N-((R)-1-(3',5'-Di-tert-butyl-[1,1'-biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-(®-1-(3’,5’-Di-tert-butyl-[1,1’-biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide is a chiral ligand used in asymmetric synthesis. This compound is known for its ability to induce high enantioselectivity in various catalytic reactions, making it valuable in the field of organic chemistry. The presence of bulky tert-butyl groups and a biphenyl moiety contributes to its unique steric and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-1-(3’,5’-Di-tert-butyl-[1,1’-biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide typically involves the following steps:
Formation of the Biphenyl Moiety: The biphenyl structure is synthesized through a Suzuki coupling reaction between a halogenated biphenyl derivative and a boronic acid.
Introduction of the Phosphanyl Group: The diphenylphosphanyl group is introduced via a nucleophilic substitution reaction using a suitable phosphine reagent.
Sulfinamide Formation: The final step involves the reaction of the intermediate with a sulfinamide reagent under controlled conditions to obtain the desired chiral ligand.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphanyl group, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can occur at the sulfinamide moiety, converting it to the corresponding amine.
Substitution: The biphenyl and phosphanyl groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halides and organometallic compounds are employed for substitution reactions.
Major Products
Phosphine Oxides: Formed from oxidation reactions.
Amines: Resulting from reduction of the sulfinamide group.
Functionalized Biphenyl Derivatives: Obtained through substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: The compound is widely used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions such as hydrogenation, hydroformylation, and cross-coupling.
Synthesis: It plays a crucial role in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology
Enzyme Inhibition: Research has explored its potential as an enzyme inhibitor, particularly in the context of proteases and kinases.
Bioconjugation: The compound is used in bioconjugation techniques to modify biomolecules for various applications.
Medicine
Drug Development: Its role in asymmetric synthesis makes it valuable in the development of chiral drugs with improved efficacy and reduced side effects.
Diagnostics: The compound is used in the synthesis of diagnostic agents for imaging and detection.
Industry
Material Science: It is employed in the synthesis of advanced materials with specific optical and electronic properties.
Agrochemicals: The compound is used in the production of chiral agrochemicals for enhanced pest control.
Mechanism of Action
The mechanism of action of ®-N-(®-1-(3’,5’-Di-tert-butyl-[1,1’-biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide involves its interaction with metal centers in catalytic reactions. The chiral ligand coordinates to the metal, creating a chiral environment that induces enantioselectivity in the reaction. The bulky tert-butyl groups and biphenyl moiety provide steric hindrance, influencing the approach of substrates and leading to the formation of chiral products.
Comparison with Similar Compounds
Similar Compounds
®-N-(®-1-(3’,5’-Di-tert-butyl-[1,1’-biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfinamide.
®-N-(®-1-(3’,5’-Di-tert-butyl-[1,1’-biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-thioamide: Contains a thioamide group instead of a sulfinamide.
Uniqueness
The uniqueness of ®-N-(®-1-(3’,5’-Di-tert-butyl-[1,1’-biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide lies in its combination of steric and electronic properties, which make it highly effective in inducing enantioselectivity. The presence of both the biphenyl and phosphanyl groups, along with the sulfinamide moiety, provides a versatile framework for various catalytic applications.
Properties
Molecular Formula |
C38H48NOPS |
|---|---|
Molecular Weight |
597.8 g/mol |
IUPAC Name |
N-[(1R)-1-[2-(3,5-ditert-butylphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C38H48NOPS/c1-36(2,3)29-24-28(25-30(26-29)37(4,5)6)33-22-16-17-23-34(33)35(39-42(40)38(7,8)9)27-41(31-18-12-10-13-19-31)32-20-14-11-15-21-32/h10-26,35,39H,27H2,1-9H3/t35-,42?/m0/s1 |
InChI Key |
LBEHDJAAPPRKMG-DYHPFTOGSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2=CC=CC=C2[C@H](CP(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2=CC=CC=C2C(CP(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


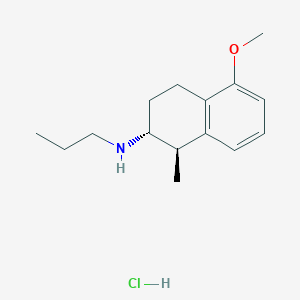
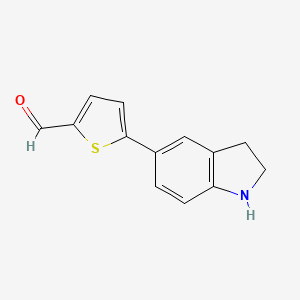
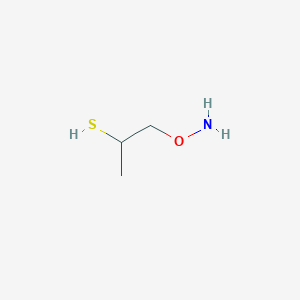

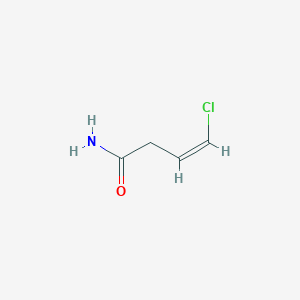
![Sodium [1,1'-biphenyl]-2-sulfinate](/img/structure/B12849719.png)
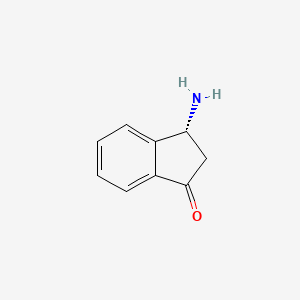
![9-bromo-7-chloro-6-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12849722.png)
